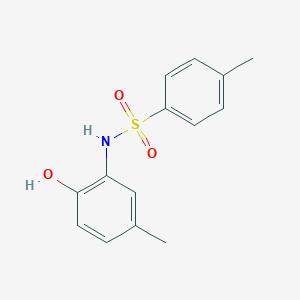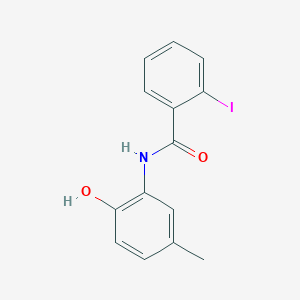![molecular formula C19H21NO5 B290530 Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate, also known as PHMB, is a synthetic compound that has been extensively researched due to its potential applications in various fields. PHMB belongs to the family of biguanides and is commonly used as a disinfectant, preservative, and biocide in various products.
Mecanismo De Acción
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate can also inhibit the growth of biofilms, which are communities of microorganisms that can cause persistent infections and are resistant to conventional antibiotics.
Biochemical and Physiological Effects:
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate has been shown to have low toxicity and is well-tolerated by humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate has also been shown to have anti-inflammatory and wound-healing properties, making it a promising candidate for the treatment of various skin conditions and injuries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate is a stable and easy-to-use compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other antimicrobial agents. However, its effectiveness can be affected by various factors, such as pH, temperature, and the presence of organic matter. Moreover, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets.
Direcciones Futuras
There are several future directions for the research on Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate. One potential application is in the development of new antimicrobial agents for the treatment of infections caused by multidrug-resistant bacteria. Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate can also be used as a coating material for medical devices and implants to prevent infections and improve their biocompatibility. Moreover, Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate can be used as a tool for studying the mechanisms of bacterial cell membrane disruption and biofilm formation. Further research is needed to optimize the synthesis and formulation of Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate, as well as to explore its potential applications in various fields.
In conclusion, Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate is a promising compound with a wide range of potential applications in various fields. Its antimicrobial, anti-inflammatory, and wound-healing properties make it a promising candidate for the development of new drugs and disinfectants. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Métodos De Síntesis
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate can be synthesized through the reaction of 2-hydroxy-5-nitrobenzoic acid with 4-methoxyphenylacetic acid, followed by reduction with sodium borohydride and esterification with propyl alcohol. The reaction yields a white crystalline powder with a melting point of 138-139°C.
Aplicaciones Científicas De Investigación
Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. It has been shown to have antimicrobial, antiviral, and antifungal properties, making it a promising candidate for the development of new drugs and disinfectants. Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate has also been used as a coating material for medical devices and implants, as it can prevent bacterial adhesion and biofilm formation.
Propiedades
Fórmula molecular |
C19H21NO5 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
propyl 2-hydroxy-5-[[2-(4-methoxyphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-3-10-25-19(23)16-12-14(6-9-17(16)21)20-18(22)11-13-4-7-15(24-2)8-5-13/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,22) |
Clave InChI |
WHFRQXRCPFFMMN-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)O |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorobenzoyl)-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290447.png)
![5-chloro-N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290450.png)

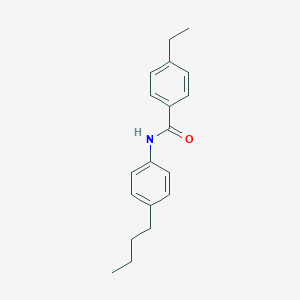




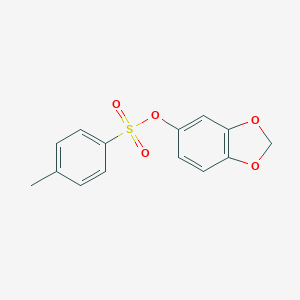
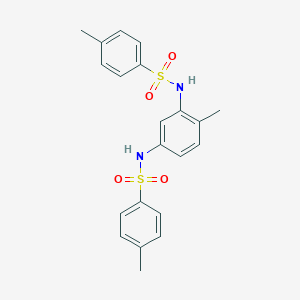
![2-(4-methoxyphenyl)-N-(3-{[(4-methoxyphenyl)acetyl]amino}-4-methylphenyl)acetamide](/img/structure/B290467.png)
